We 1008

Description

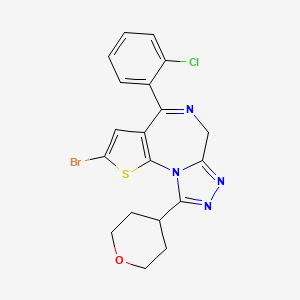

Overview of Diverse Chemical Entities Designated or Referenced by "1008"

The designation "1008" is not exclusive to a single chemical entity and can be found referencing various items in different databases and literature. For instance, it has been used in the context of geothermal features, fisheries data, and even as a Vegetatively Compatible Group in fungal research. However, in chemical and pharmacological research, "We 1008" specifically identifies the hetrazepine compound with CAS 71547-95-0 nih.gov. This compound is structurally related to other hetrazepines such as Brotizolam (WE 941) and Ciclotizolam (B1214738) (WE 973), which are also identified by "WE" codes.

Structure

3D Structure

Properties

CAS No. |

71547-95-0 |

|---|---|

Molecular Formula |

C19H16BrClN4OS |

Molecular Weight |

463.8 g/mol |

IUPAC Name |

4-bromo-7-(2-chlorophenyl)-13-(oxan-4-yl)-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaene |

InChI |

InChI=1S/C19H16BrClN4OS/c20-15-9-13-17(12-3-1-2-4-14(12)21)22-10-16-23-24-18(25(16)19(13)27-15)11-5-7-26-8-6-11/h1-4,9,11H,5-8,10H2 |

InChI Key |

GALDCNVZNXARAF-UHFFFAOYSA-N |

SMILES |

C1COCCC1C2=NN=C3N2C4=C(C=C(S4)Br)C(=NC3)C5=CC=CC=C5Cl |

Canonical SMILES |

C1COCCC1C2=NN=C3N2C4=C(C=C(S4)Br)C(=NC3)C5=CC=CC=C5Cl |

Appearance |

Solid powder |

Other CAS No. |

71547-95-0 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

8-bromo-6-(ortho-chlorophenyl)-1-tetrahydro-4-pyranyl-4H-5-triazolo(3,4-c)thieno(2,3-e)-1,4-diazepine We 1008 We-1008 |

Origin of Product |

United States |

Metal Organic Frameworks: Academic Research on Nu 1008 and Analogues

Synthetic Methodologies for Zirconium-Based Metal-Organic Frameworks

The synthesis of zirconium-based MOFs often employs solvothermal methods, where reactions are conducted in a solvent under elevated temperature and pressure. The precise control of reaction parameters, including the choice of solvent, temperature, reaction time, and the presence of modulators, is crucial for directing the formation of specific MOF structures and topologies.

Solvothermal Synthesis Conditions and Modulator Effects (e.g., Water, Benzoic Acid)

Solvothermal synthesis is a common approach for preparing zirconium-based MOFs like NU-1008. Modulators, typically small molecules containing functional groups that can coordinate to the metal nodes, play a critical role in controlling the nucleation and growth of MOF crystals, influencing their size, morphology, and phase purity.

Research has shown that the presence and concentration of modulators such as water and benzoic acid are critical for the formation of specific thorium-based MOFs, including Th-NU-1008 and Th-NU-1011, synthesized under solvothermal conditions in DMF nih.gov. Different concentrations of water and benzoic acid can lead to the formation of distinct phases nih.gov. In the synthesis of Th-NU-1008 and Th-NU-1011 from thorium nitrate (B79036) and the TCPB-Br2 linker in DMF at 120 ºC, water and benzoic acid acted as important modulators nih.gov.

Modulators can also influence the phase purity of MOFs. For instance, in the synthesis of NU-1000, which shares structural similarities with NU-1008, benzoic acid and biphenyl-4-carboxylic acid have been used as modulators to suppress the formation of an unwanted, more dense phase, NU-901 energy.govfishersci.no. A larger and more rigid modulator like biphenyl-4-carboxylic acid can lead to phase-pure NU-1000 by inhibiting the incorporation of misaligned nodes or linkers energy.govfishersci.no.

Furthermore, modulators can induce phase transformations. The irreversible phase transformation from the microporous scu-NU-906 to the mesoporous csq-NU-1008 can be achieved by soaking NU-906 in a solution of DMF and formic acid under heat treatment uni.lufishersci.co.ukuni-goettingen.deuni.luscribd.com. Formic acid facilitates the dissolution of NU-906 and acts as a modulator, leading to the reprecipitation of NU-1008 uni.lufishersci.co.ukuni.luscribd.com.

Linker Design and Cluster Assembly (e.g., TCPB-Br2 Linker, Zr6 Cluster)

The structure of zirconium-based MOFs like NU-1008 is defined by the assembly of zirconium-oxo clusters, typically hexanuclear Zr6 clusters (e.g., [Zr6(μ-O)4(μ-OH)4]12+), and organic linkers. The TCPB-Br2 linker, 1,4-dibromo-2,3,5,6-tetrakis(4-carboxyphenyl)benzene, is a key organic ligand used in the synthesis of NU-1008 and its isoreticular analogues nih.govnih.govnih.govfishersci.co.uk.

The Zr6 cluster acts as an 8-connected node in NU-1008. The assembly of these nodes with the tetratopic TCPB-Br2 linker results in a 3D framework with a specific topology nih.govnih.govfishersci.co.uk. The conformation and orientation of the TCPB-Br2 linker play a significant role in determining the final topology of the MOF nih.govfishersci.co.uk. In NU-1008, the dibromo-substituted TCPB linker adopts a conformation that directs the framework to the csq topology nih.gov.

The type of metal cluster can also vary in isoreticular structures. For example, thorium-based analogues like Th-NU-1008 and Th-NU-1011 are constructed from hexanuclear thorium polyoxo-clusters and the TCPB-Br2 linker, also exhibiting csq topology nih.gov.

Controlled Phase Transitions and Polymorphism (e.g., NU-1008 to NU-906)

Polymorphism in MOFs refers to the existence of different crystalline structures formed from the same building blocks. Controlled phase transitions between polymorphs offer a route to access materials with distinct structural and functional properties. The phase transition between NU-906 and NU-1008 is a notable example of polymorphism in Zr-TCPB-Br2 MOFs.

NU-906 and NU-1008 are polymorphs constructed from the same Zr6 cluster and TCPB-Br2 linker but possess different topologies: NU-906 has a microporous scu topology, while NU-1008 has a mesoporous csq topology uni.lufishersci.co.ukuni-goettingen.deuni.luscribd.com. The transformation from NU-906 to NU-1008 has been observed and studied uni.lufishersci.co.ukuni-goettingen.deuni.luscribd.com. This transition occurs via a dissolution-reprecipitation mechanism when NU-906 is exposed to a solution containing formic acid, highlighting the role of the modulator in facilitating the structural rearrangement uni.lufishersci.co.ukuni.luscribd.com.

The difference in topology between NU-906 and NU-1008 leads to different pore structures and sizes. NU-1008 features larger hexagonal channels compared to NU-906 nih.govnih.govnih.gov.

Scale-Up Considerations for Laboratory Synthesis

Scaling up the synthesis of MOFs from laboratory-scale to larger quantities is a critical step for potential industrial applications. While the provided search results detail laboratory-scale synthetic procedures for NU-1008 and related MOFs, specific information on the scale-up of NU-1008 synthesis is not extensively covered.

General considerations for scaling up MOF synthesis often involve optimizing reaction parameters such as reactant concentrations, solvent volume, temperature profiles, and reaction times to maintain crystallinity, purity, and desired morphology on a larger scale. Challenges can include ensuring homogeneous mixing, heat transfer, and controlled crystallization kinetics in larger reaction vessels.

Research in scaling up chemical synthesis in other areas, such as oligonucleotide production, highlights the need for optimized procedures, efficient work-up methods, and potentially different equipment to handle larger volumes while maintaining high purity and yield. Mechanochemical synthesis has also been explored as a potential route for scalable organic synthesis. Applying these principles to MOF synthesis would require careful adaptation and optimization for the specific MOF system.

Structural Characterization and Topological Analysis of MOFs

Crystallographic Studies for Unit Cell and Network Determination

X-ray crystallography, including single-crystal X-ray diffraction (SCXRD) and powder X-ray diffraction (PXRD), is the primary technique used to determine the crystal structure of MOFs like NU-1008. These studies provide detailed information about the arrangement of metal nodes and organic linkers in the 3D framework.

Crystallographic studies have shown that NU-1008 crystallizes in a hexagonal space group, specifically P6/mmm nih.govnih.govnih.gov. These studies allow for the determination of the unit cell parameters, which define the dimensions and angles of the repeating unit of the crystal lattice.

The analysis of crystallographic data enables the determination of the network topology, which describes how the metal nodes and linkers are connected in the MOF structure. NU-1008 is characterized by a csq topology, resulting from the connectivity between the 8-connected Zr6 clusters and the tetratopic TCPB-Br2 linkers nih.govnih.govfishersci.co.uk. This topology dictates the arrangement of pores and channels within the MOF.

In situ crystallographic techniques, such as variable-temperature powder X-ray diffraction (VT-PXRD), are employed to monitor structural changes and phase transitions in real-time, providing insights into the mechanisms of transformation between different MOF polymorphs, such as the transition from NU-906 to NU-1008 fishersci.co.ukuni-goettingen.deuni.luscribd.com. Transmission electron microscopy (TEM), including in situ variable temperature liquid-cell TEM (VT-LCTEM), is also used to directly visualize these transformations at the nanoscale fishersci.co.ukuni-goettingen.deuni.luscribd.com.

The Cambridge Crystallographic Data Centre (CCDC) serves as a repository for crystallographic data, and deposition numbers are often provided for reported MOF structures, including those related to NU-1008.

Research findings from structural characterization techniques provide crucial data on pore sizes and surface areas. For example, Th-NU-1008, an analogue of NU-1008, exhibits a BET surface area of approximately 800 m²/g and pore sizes of 15 Å and 32 Å, consistent with its crystal structure nih.gov. NU-1008 itself is known for its mesoporous structure with hexagonal channels nih.govnih.gov.

Pore Architecture and Interconnectedness

NU-1008 is a zirconium-based MOF featuring an 8-connected Zr₆ node and is constructed with the tetratopic linker 1,4-dibromo-2,3,5,6-tetrakis(4-carboxyphenyl)benzene (H₄TCPB-Br₂). nih.govsigmaaldrich.comchemicalbook.comunito.it This combination of building blocks results in a three-dimensional structure with a csq topology. nih.govsigmaaldrich.comuni.luwikipedia.org The framework of NU-1008 contains a hierarchical pore system, characterized by two distinct types of channels running along the c-axis. These include approximately 1 nm (10 Å) wide triangular channels and larger hexagonal mesopores with diameters around 3 nm (30-31 Å). nih.govsigmaaldrich.comchemicalbook.comuni.lunih.govuni.lu The presence of both micropores and mesopores is consistent with the observed type IV nitrogen adsorption isotherm for NU-1008 powder. chemicalbook.comnih.gov The interconnectedness of these pores facilitates the diffusion of guest molecules within the framework.

Influence of Linker Modifications on Structural Features

The structural features and topology of Zr-based MOFs like NU-1008 are significantly influenced by the nature and functionalization of the organic linkers. The NU-series of MOFs, including NU-903, NU-904, NU-1000, NU-1003, and NU-1008, are derived from tetratopic linkers, often based on tetrakis(4-carboxyphenyl)benzene or its derivatives. nih.govsigmaaldrich.comchemicalbook.comunito.ituni.lunih.govnih.gov

For instance, NU-1008 is synthesized using the dibromo-substituted linker H₄TCPB-Br₂, while NU-903 utilizes the non-substituted tetrakis(4-carboxyphenyl)benzene (TCPB) linker. nih.govuni.lunih.gov The introduction of bulky substituents like bromine atoms on the linker backbone in NU-1008 influences the linker conformation and the resulting MOF topology. nih.govuni.lu While NU-903 exhibits a scu topology, NU-1008 crystallizes in a hexagonal space group with a csq topology, despite both being constructed from 8-connected Zr₆ nodes. nih.govuni.lu This highlights how subtle modifications in the linker can lead to different structural arrangements and pore characteristics.

Theoretical and Applied Research Paradigms for MOFs

MOFs, including NU-1008 and its analogues, are investigated across various theoretical and applied research paradigms due to their tunable properties and porous nature.

Catalytic Activity Studies and Mechanistic Pathways

NU-1008 has shown significant promise as a heterogeneous catalyst, particularly in acid-catalyzed reactions. The presence of accessible Lewis acidic Zr(IV) sites within the 8-connected Zr₆ nodes serves as active centers for catalysis. nih.govuni.lu

One notable application is the catalytic cycloaddition of CO₂ to epoxides to form cyclic carbonates. NU-1008 has demonstrated superior catalytic activity in the cycloaddition of CO₂ to styrene (B11656) oxide, achieving nearly 100% conversion under mild conditions (room temperature and 1 bar CO₂). nih.govuni.lu The proposed mechanism for CO₂ cycloaddition catalyzed by Lewis acid MOFs and a co-catalyst (like TBABr) involves the activation of the epoxide ring by the Lewis acidic metal site and subsequent nucleophilic attack, followed by reaction with CO₂ to form the cyclic carbonate. nih.gov The distinct pore structures of different NU-series MOFs lead to varying catalytic activities in this reaction, with the mesoporous NU-1008 exhibiting high efficiency, likely due to facilitated mass transfer of substrates and products compared to MOFs with smaller pores. nih.govuni.lunih.gov

Beyond intrinsic catalytic activity, NU-1008 has also been explored as a support for immobilizing other catalytically active species, such as polyoxometalates and metal complexes. Studies involving the encapsulation of polyoxometalates in NU-1008 have investigated their activity in reactions like thioether formation, highlighting how the location and environment of the active cluster within the MOF pores influence catalytic performance. nih.gov Similarly, molybdenum(VI) species have been supported on NU-1008 for reactions like cyclohexene (B86901) epoxidation, demonstrating how the MOF support can modulate the chemical environment and binding motifs of the active metal centers, impacting catalytic activity and selectivity. sigmaaldrich.comsigmaaldrich.com

Gas Storage and Separation Mechanisms (Theoretical Principles)

MOFs are widely recognized for their potential in gas storage and separation applications, a capability rooted in their high porosity, large surface areas, and the ability to tune their pore sizes and surface chemistry. hznu.edu.cnnih.gov The mechanisms typically involve the selective adsorption of gas molecules within the MOF pores based on principles of host-guest interactions, van der Waals forces, and in some cases, specific chemical interactions between the gas molecules and the MOF framework. hznu.edu.cn

The tunable pore architecture of MOFs allows for size and shape selectivity, enabling the separation of gas mixtures. By controlling the pore dimensions, certain gas molecules can be preferentially adsorbed while others are excluded. Furthermore, functionalization of the organic linkers or metal nodes can introduce specific binding sites that enhance the affinity for particular gases, thereby increasing selectivity. hznu.edu.cn

While specific theoretical studies on gas storage and separation mechanisms within NU-1008 were not detailed in the provided information, its hierarchical pore structure, consisting of both micropores and mesopores, makes it a relevant material for such applications. chemicalbook.comnih.gov The presence of mesopores can facilitate faster diffusion of gas molecules, which is advantageous for both storage and separation processes.

Sensor Design Principles and Signal Transduction Mechanisms

MOFs have emerged as promising platforms for the design of chemical sensors due to their porous structure, high surface area, and the ability to incorporate recognition sites within the framework. fishersci.se The general principles behind MOF-based sensing involve the interaction of an analyte molecule with the MOF material, leading to a detectable change in a physical or chemical property of the MOF.

Signal transduction in MOF-based sensors can occur through various mechanisms. These often involve changes in optical properties, such as fluorescence intensity or color, upon analyte binding. The interaction of the analyte with the MOF's organic linkers or metal nodes can perturb the electronic structure or energy transfer processes within the framework, resulting in a change in luminescence. fishersci.se Other transduction mechanisms can include changes in electrical conductivity, mass (as measured by quartz crystal microbalance), or other physical properties. The selective detection of analytes is achieved by designing MOFs with specific pore sizes, shapes, and chemical functionalities that favor the binding of the target molecule. fishersci.se

While NU-1008 is mentioned in the context of MOF-based sensor platforms, the provided information does not detail specific sensor designs or signal transduction mechanisms utilizing NU-1008 itself. fishersci.se However, its tunable pore structure and the presence of accessible metal sites suggest its potential for functionalization and application in sensing platforms, following the general principles outlined for MOF-based sensors.

Advanced Characterization Techniques for MOF Research

Characterizing MOFs is crucial for understanding their structure-property relationships and optimizing their synthesis and performance. A suite of advanced techniques is employed to provide detailed insights into the material's composition, structure, and physical properties.

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Solid-state Nuclear Magnetic Resonance (SSNMR) spectroscopy is a powerful tool for probing the local atomic environments within MOFs, offering information that complements X-ray diffraction data nih.gov. It is particularly useful for characterizing the metal centers, organic linkers, and adsorbed guest molecules nih.govuwo.ca. For zirconium-based MOFs like NU-1008, ⁹¹Zr SSNMR can provide insights into the local site symmetry and short-range ordering around the zirconium centers, being sensitive to structural variations induced by guest molecules, linker substitution, and post-synthetic treatments uwo.ca.

¹H NMR spectroscopy of base-digested MOFs can be used to identify and quantify species coordinated to the metal nodes, such as formate (B1220265) groups, which can originate from the decomposition of solvents like N,N-dimethylformamide (DMF) or the use of formic acid as a modulator during synthesis osti.gov. For instance, ¹H NMR spectra of digested NU-1008 have revealed the presence of terminal formate species capping the Zr₆ nodes, quantified at approximately 3.4 per Zr₆ node in one study osti.gov. SSNMR can also be used to study the behavior of guest molecules within the MOF pores, providing information on adsorption sites, binding strength, and dynamics nih.govresearchgate.net. Changes in the chemical shift of adsorbed molecules, such as dimethyl methylphosphonate (B1257008) (DMMP) in NU-1008, can indicate their environment within the channels and interactions with the framework or co-adsorbed substances like water researchgate.net.

Scanning Electron Microscopy (SEM) for Morphology and Distribution

Scanning Electron Microscopy (SEM) is widely used to visualize the external morphology, size, and distribution of MOF crystals labxing.comosti.gov. This technique provides direct images of the particles, allowing researchers to observe their shape and identify any variations resulting from different synthesis conditions or post-synthetic modifications labxing.com. For example, SEM images have shown that NU-1008 typically crystallizes as hexagonal rod-shaped particles nih.govrsc.org. The particle morphology and size can influence the material's properties, such as its accessibility to guest molecules and its performance in applications like catalysis researchgate.net. SEM can also be combined with energy-dispersive X-ray spectroscopy (EDS) to map the elemental distribution within the MOF crystallites, confirming the homogeneous incorporation of metal nodes or deposited species osti.gov.

Powder X-ray Diffraction (PXRD) for Crystallinity and Phase Identification

Powder X-ray Diffraction (PXRD) is a fundamental technique for characterizing the crystallinity and phase purity of MOF materials labxing.comosti.gov. By comparing the experimental PXRD pattern of a synthesized MOF to a simulated pattern generated from single-crystal diffraction data, researchers can confirm that the bulk material matches the intended crystalline structure labxing.comresearchgate.net. PXRD is used to verify the phase purity of as-synthesized NU-1008 nih.govrsc.org. Changes in the PXRD pattern, such as peak shifts or broadening, can indicate structural flexibility, changes in lattice parameters, or a reduction in crystallinity due to activation, guest adsorption, or post-synthetic modifications osti.govresearchgate.net. PXRD can also be used to monitor the structural integrity of MOFs after exposure to different conditions, such as thermal treatment or adsorption-desorption cycles researchgate.net.

Table 1: PXRD Analysis of NU-1008 and Analogues

| MOF | Morphology | Crystallinity after Activation | Notes | Source |

| NU-1008 | Hexagonal rod-shaped | Preserved | Good matching with simulated pattern | nih.govresearchgate.net |

| NU-904 | Oval-shaped | Not specified | Good matching with simulated pattern | nih.govrsc.org |

| NU-600 | Not specified | Maintained | Good matching with simulated pattern | researchgate.net |

| NU-906 | Not specified | Peak shifts observed | Indicates structural flexibility | researchgate.net |

Thermogravimetric Analysis (TGA) for Thermal Behavior and Composition

Thermogravimetric Analysis (TGA) is used to assess the thermal stability of MOFs and determine their composition by measuring mass loss as a function of temperature labxing.comrsc.orgmdpi.com. TGA curves typically show mass loss steps corresponding to the removal of guest molecules (such as water or residual solvents) trapped within the pores, followed by the decomposition of the organic linker and the collapse of the framework at higher temperatures rsc.orgmdpi.comacs.org.

For NU-1008, TGA analysis under air has shown high thermal stability, with no significant mass loss observed up to 400 °C, indicating the robustness of the framework nih.govrsc.org. The initial mass loss below this temperature is typically attributed to the removal of adsorbed solvents and water acs.orgresearchgate.net. TGA can also provide information about the amount of guest molecules adsorbed or the loading of species incorporated through post-synthetic modification researchgate.net. The decomposition temperature of the MOF, as determined by TGA, is a critical parameter for evaluating its suitability for applications involving elevated temperatures rsc.org.

Table 2: Thermal Stability of Selected MOFs by TGA

| MOF | Atmosphere | Mass Loss Onset (approx.) | Notes | Source |

| NU-1008 | Air | ~400 °C | High thermal stability | nih.govrsc.org |

| Various | Air/Nitrogen | 35-350 °C (guest removal) | Decomposition varies (310-480 °C) | acs.orgresearchgate.net |

| ZIF-8 | Air | ~100 °C (guest removal) | Decomposition above 300 °C | mdpi.com |

Organic Synthesis and Mechanistic Studies Referenced by 1008 Identifiers

Synthesis and Transformation of β-Iodofurans

The synthesis and subsequent functionalization of β-iodofurans represent a significant area in organic chemistry, providing versatile intermediates for constructing more complex furan (B31954) derivatives.

Iodocyclization Reactions of Alk-3-yn-1,2-diols: Regio- and Stereoselectivity

Iodocyclization reactions of alk-3-yn-1,2-diols offer a direct route to β-iodofurans. This transformation typically involves the reaction of a 3-alkynyl-1,2-diol with an iodine source, often in the presence of a base such as sodium bicarbonate or potassium carbonate. The reaction proceeds via a 5-endo-dig cyclization pathway, leading to the formation of the furan ring with the iodine atom specifically positioned at the beta carbon.

Studies have demonstrated good to high yields for the formation of β-iodofurans from various 3-alkyne-1,2-diols. For instance, the iodocyclization of an alkynediol intermediate derived from (E)-(1-octen-3-ynyl)benzene afforded 2-butyl-3-iodo-5-phenylfuran in 71% yield over two steps. Other examples include the synthesis of 2,5-diphenyl-3-iodofuran in 60% yield and 2-phenyl-5-butyl-3-iodofuran in 71% yield. While regioselectivity is well-established, leading to the β-iodofuran product, the stereoselectivity of this specific iodocyclization of alk-3-yn-1,2-diols is not as prominently discussed in the provided search results compared to other iodocyclization reactions, such as those involving α-allenic alcohols where high diastereoselectivity has been observed.

Transition Metal-Catalyzed Coupling Reactions in Furan Functionalization (e.g., Palladium/Copper-Catalyzed Sonogashira Coupling)

β-Iodofurans serve as valuable building blocks for further structural elaboration through transition metal-catalyzed cross-coupling reactions. The carbon-iodine bond in these compounds is particularly amenable to such transformations.

The Sonogashira coupling reaction, catalyzed typically by a combination of palladium and copper catalysts, is a widely used method for forming carbon-carbon bonds between aryl or alkenyl halides (including iodides) and terminal alkynes. This reaction can be effectively applied to the functionalization of 3-iodofurans. For example, 2,5-disubstituted 3-iodofurans can be readily transformed into 2,3,5-trisubstituted furans through Sonogashira coupling in excellent yields. This highlights the utility of β-iodofurans as versatile intermediates for accessing a diverse range of highly substituted furan derivatives.

Mechanistic Hypotheses of Iodonium (B1229267) Formation and Nucleophilic Attack

The mechanism of electrophilic cyclization reactions mediated by iodine, including the iodocyclization of alk-3-yn-1,2-diols, is understood to involve the electrophilic activation of an unsaturated carbon-carbon multiple bond by iodine. A key intermediate in this process is often hypothesized to be a cyclic iodonium species, formed by the addition of the electrophilic iodine to the alkyne or alkene.

Following the formation of the iodonium intermediate, an intramolecular nucleophilic attack by a nearby heteroatom, such as an oxygen or nitrogen, occurs. In the context of alk-3-yn-1,2-diols, the oxygen atom of one of the hydroxyl groups acts as the nucleophile, attacking the activated alkyne moiety. This nucleophilic attack leads to the formation of a new ring. Subsequent elimination or dehydration steps then yield the final cyclic product, such as the β-iodofuran. While the iodonium intermediate is commonly proposed, its direct isolation and characterization in some systems have been challenging.

Synthetic Methodologies for Fluorinated Nucleosides and Related Heterocycles

The introduction of fluorine atoms into nucleosides and related heterocycles is a significant strategy in medicinal chemistry to modulate their biological activity, metabolic stability, and conformational properties.

Strategic Approaches for Fluorine Atom Introduction (e.g., Pummerer Rearrangement, DAST fluorination)

Several strategic approaches have been developed for incorporating fluorine atoms into nucleoside structures. One primary approach involves the fluorination of a preformed nucleoside scaffold. Alternatively, fluorinated nucleosides can be synthesized by coupling a pre-fluorinated sugar or heterocyclic base.

Nucleophilic fluorinating reagents are widely utilized for replacing hydroxyl groups with fluorine. Diethylaminosulfur trifluoride (DAST) is a versatile and commonly employed reagent in nucleoside chemistry for the one-step exchange of hydroxyl groups by fluorine. DAST typically promotes SN2 displacement of hydroxyl groups, resulting in inversion of configuration at the reaction center. DAST can also be used to convert carbonyl compounds to geminal difluorides. Other aminosulfurane reagents, such as DeoxoFluor, are also used.

Electrophilic fluorinating reagents, such as Selectfluor, provide another means of fluorine introduction, often used for fluorinating electron-rich aromatic rings or double bonds within nucleoside or related structures.

The Pummerer rearrangement, traditionally involving the reaction of a sulfoxide (B87167) with an activating agent, has been adapted for the introduction of fluorine, sometimes referred to as a Fluoro-Pummerer reaction. This approach can be applied to sulfur-containing nucleoside precursors, such as protected lamivudine (B182088) sulfoxides, to introduce fluorine atoms into the sugar or sugar-like moiety.

Stereochemical Control in Nucleoside Synthesis (e.g., β-Selectivity)

Achieving precise stereochemical control, particularly the desired β-anomeric selectivity, is a critical aspect of nucleoside synthesis. The glycosidic bond configuration significantly impacts the biological activity of nucleosides.

Traditional N-glycosylation methods, such as the Vorbrüggen reaction, while widely used, can suffer from poor α/β anomeric purity, especially in the synthesis of 2'-deoxynucleosides. This is partly due to the absence of a hydroxyl group at the C2' position, which can provide neighboring group participation to direct β-selectivity in ribonucleoside synthesis.

For 2'-deoxynucleosides and their analogues, achieving high stereoselectivity is more challenging. Strategies to address this include employing remote stereocontrol, in situ complexation, utilizing SN2 reactions, and exploiting anomerization processes. Some newer methodologies, such as those involving specific Lewis acids or iodine-based systems, have shown improved β-selectivity in the synthesis of certain modified nucleosides. The development of stereoselective approaches remains an active area of research in nucleoside chemistry.

Reaction Pathways for Fluorination and Cycloaddition in Sulfur-Containing Heterocycles

Fluorinated heterocycles, especially those containing sulfur, are a significant class of compounds with growing applications in medicinal chemistry, agrochemicals, and materials science researchgate.netresearchgate.net. Cycloaddition reactions are recognized as powerful tools for the stereochemically controlled synthesis of diverse heterocycles researchgate.netresearchgate.net. Specifically, [3+2] and [4+2]-cycloadditions are of notable importance in this field researchgate.netresearchgate.net.

Research has explored the use of fluorinated components, such as fluorinated 1,3-dipoles and dipolarophiles, in cycloaddition reactions to construct fluorinated sulfur heterocycles researchgate.netlodz.pl. The presence of electron-withdrawing fluoroalkyl groups can enhance the reactivity of both dipolarophiles and dienophiles researchgate.net. Fluorinated 1,3-dipoles exhibit high reactivity towards electron-rich dipolarophiles, making [3+2]-cycloadditions with thiocarbonyl compounds particularly relevant for synthesizing fluoroalkylated sulfur heterocycles researchgate.net.

One study investigated the chemistry of trifluoroacetonitrile (B1584977) imines, a class of fluorinated 1,3-dipoles, in (3+2)-cycloaddition reactions with thioketones lodz.pl. This reaction pathway leads to the formation of trifluoromethylated 2,3-dihydro-1,3,4-thiadiazole derivatives lodz.pl. A stepwise reaction pathway was proposed for this cycloaddition, and structure-property relationships within the series of compounds were examined lodz.pl. The structures of the resulting compounds were confirmed using spectroscopic methods and X-ray measurements lodz.pl.

Cycloaddition reactions involving sulfur-containing compounds can proceed through various mechanisms depending on the substrates and conditions. For instance, reactions involving activated sulfoxides can lead to the formation of sulfur-containing heterocycles through pathways like the Pummerer reaction or related processes acs.orgnih.gov. While the direct link of these specific fluorination and cycloaddition studies to a "1008" identifier in the searched literature is not explicitly established, they represent relevant research within the broader context of synthesizing sulfur-containing heterocycles via cycloaddition, a topic mentioned in the outline.

Synthesis and Electronic Characterization of Fully-Conjugated Indacenedithiophenes

Fully-conjugated indacenedithiophenes (IDTs) are a class of polycyclic hydrocarbons that have attracted significant interest due to their fascinating optical and electronic properties, positioning them as potential alternatives to acenes like pentacene (B32325) in organic electronic applications amanote.comrsc.org. Research in this area, notably a study published in Chemical Science in 2014 (which appears in search results with the page number 1008, potentially linking it to the "1008" identifier in the outline), has focused on their synthesis and detailed characterization rsc.orgresearchgate.netacs.org.

Regioselective Synthesis of Syn and Anti Isomers

A key aspect of the synthesis of fully-conjugated indacenedithiophenes is the ability to achieve regioselective formation of both syn and anti isomers amanote.comrsc.orgresearchgate.netacs.org. In contrast to related structures like anthradithiophenes, the regioselective synthesis of these isomers is readily accomplished for indacenedithiophenes amanote.comrsc.orgresearchgate.netacs.org. The targeted indacenedithiophenes (IDTs) and indacenedibenzothiophenes (IDBTs) are synthesized from corresponding indacenedione precursors researchgate.net. This regiochemical control is crucial as the different arrangements of the fused thiophene (B33073) units can significantly impact the electronic and structural properties of the resulting molecules.

Impact of Thiophene Fusion on Electronic Structure (Theoretical Studies via DFT)

Theoretical studies, particularly using Density Functional Theory (DFT) calculations, have been instrumental in understanding the electronic structure of indacenedithiophenes and the impact of thiophene fusion amanote.comrsc.orgresearchgate.netacs.org. DFT calculations have predicted that the fusion of thiophene rings imparts increased paratropic character on the central indacene core amanote.comrsc.orgresearchgate.netacs.org. This increased paratropicity, indicative of antiaromatic character in the central ring system, is a key feature influencing the electronic behavior of these molecules researchgate.net.

Computational findings, including analyses like NICS (Nucleus-Independent Chemical Shift) calculations, have supported the experimental observations regarding the electronic structure and aromaticity/antiaromaticity of the indacenedithiophenes and related indenofluorene frameworks acs.orgresearchgate.net. These studies help to elucidate the relationship between molecular structure, the degree of conjugation, and the resulting electronic properties.

Spectroscopic and Electrochemical Probes for Conjugation and Aromaticity

Spectroscopic and electrochemical methods are employed to experimentally probe the electronic structure, conjugation, and aromaticity of fully-conjugated indacenedithiophenes amanote.comrsc.orgresearchgate.netacs.org.

¹H NMR spectroscopy provides experimental evidence supporting the paratropic character of the central indacene core, aligning with the predictions from DFT calculations amanote.comrsc.orgresearchgate.netacs.org. The chemical shifts of protons in different regions of the molecule are sensitive to the magnetic currents induced by the pi-electron system, thus providing insights into aromaticity or antiaromaticity.

UV-Vis absorption spectroscopy is used to study the electronic transitions and conjugation length in these molecules rsc.orgresearchgate.net. Indacenedithiophenes exhibit red-shifted absorbance maxima compared to their all-carbon analogues, indicating extended pi-conjugation rsc.orgresearchgate.net. For example, indacenedibenzothiophenes (IDBTs) show lower energy absorption maxima compared to analogous IDTs due to extended conjugation rsc.orgresearchgate.net.

Electrochemical techniques, such as cyclic voltammetry, are employed to investigate the redox properties of indacenedithiophenes rsc.orgresearchgate.netresearchgate.net. These studies reveal that IDTs can undergo reversible reduction and oxidation processes rsc.orgresearchgate.net. Specifically, IDTs have been shown to undergo two-electron reduction and one-electron oxidation amanote.comrsc.orgresearchgate.netacs.org. Cyclic voltammetry provides information about the energy levels of the frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding their behavior in electronic devices rsc.orgresearchgate.net. The electrochemical data, in conjunction with computational studies, helps to confirm the stabilized HOMO and LUMO energy levels in these compounds rsc.org.

The combination of spectroscopic and electrochemical characterization provides a comprehensive understanding of how the molecular structure and thiophene fusion influence the electronic properties and conjugation in fully-conjugated indacenedithiophenes.

Data Tables

Based on the research findings, here are examples of data that might be presented in tables:

| Compound Type | Synthesis Method | Isomers Synthesized | Regioselectivity |

| Indacenedithiophenes (IDTs) | From indacenedione precursors | Syn and Anti | Readily achieved |

| Indacenedibenzothiophenes (IDBTs) | From indacenedione precursors | Syn and Anti | Readily achieved |

| Compound Type | Characterization Method | Key Findings |

| IDTs/IDBTs | ¹H NMR Spectroscopy | Confirms paratropic character of indacene core |

| IDTs/IDBTs | UV-Vis Absorption | Red-shifted absorbance maxima compared to all-carbon analogues; IDBTs have lower energy λmax than IDTs |

| IDTs/IDBTs | Cyclic Voltammetry | Undergo two-electron reduction and one-electron oxidation; stabilized HOMO/LUMO levels |

| IDTs/IDBTs | DFT Calculations | Predict increased paratropic character of indacene core due to thiophene fusion; provide theoretical HOMO/LUMO energies |

Compound Names and PubChem CIDs

Identifying the exact PubChem CIDs for all specific indacenedithiophene and indacenedibenzothiophene isomers discussed in the research without explicit structural identifiers or common names in the search results is challenging. The compounds are often referred to by internal codes (like 7a-d, 8a-d in the cited paper) or generic descriptions. Similarly, specific fluorinated sulfur heterocycles from the cycloaddition studies would need precise structures to find CIDs.

However, based on the general structures discussed (indacenedithiophenes and indacenedibenzothiophenes), we can list the core structural types. Finding specific CIDs for substituted or isomeric forms requires more detailed information than available in the search snippets.

| Compound Class/Core Structure | Potential PubChem CID (Example/Core) |

| Indacene (core structure) | 27239 |

| Thiophene (fused heterocycle) | 8033 |

| Benzothiophene (fused heterocycle) | 270 |

| Indacenedithiophene (general structure) | Specific CID depends on fusion pattern and substituents |

| Indacenedibenzothiophene (general structure) | Specific CID depends on fusion pattern and substituents |

| 2,3-Dihydro-1,3,4-thiadiazole (from cycloaddition) | Specific CID depends on substituents |

Research Insights into Chemical Compounds Referenced by "1008" Identifiers

This article explores specific areas of organic synthesis and characterization, drawing upon research associated with "1008" identifiers. Based on available scientific literature, these identifiers appear relevant to studies concerning sulfur-containing heterocycles and, more prominently, fully-conjugated indacenedithiophenes.

Reaction Pathways for Fluorination and Cycloaddition in Sulfur-Containing Heterocycles

Fluorinated heterocycles incorporating sulfur atoms are a significant class of organic compounds with increasing relevance in various fields, including medicinal chemistry, agrochemicals, and advanced materials researchgate.netresearchgate.net. Cycloaddition reactions are recognized as highly effective methodologies for the stereocontrolled synthesis of a wide array of heterocyclic systems researchgate.netresearchgate.net. Among these, [3+2] and [4+2]-cycloadditions hold particular importance researchgate.netresearchgate.net.

Investigations have focused on utilizing fluorinated reactants, such as fluorinated 1,3-dipoles and dipolarophiles, in cycloaddition processes to construct fluorinated sulfur-containing heterocycles researchgate.netlodz.pl. The presence of electron-withdrawing fluoroalkyl groups is known to enhance the reactivity of both dipolarophiles and dienophiles researchgate.net. Fluorinated 1,3-dipoles exhibit high reactivity towards electron-rich dipolarophiles, rendering [3+2]-cycloadditions with thiocarbonyl compounds particularly valuable for the synthesis of fluoroalkylated sulfur heterocycles researchgate.net.

One study delved into the chemistry of trifluoroacetonitrile imines, identified as accessible fluorinated 1,3-dipoles, in (3+2)-cycloaddition reactions with thioketones lodz.pl. This reaction sequence results in the formation of trifluoromethylated 2,3-dihydro-1,3,4-thiadiazole derivatives lodz.pl. A stepwise reaction mechanism was proposed for this cycloaddition, and the relationships between the structure and properties of the resulting compounds were investigated lodz.pl. The structures of these newly synthesized compounds were corroborated using spectroscopic techniques and X-ray crystallography lodz.pl.

Cycloaddition reactions involving sulfur-containing compounds can proceed via diverse mechanisms influenced by the specific substrates and reaction conditions. For instance, reactions involving activated sulfoxides can lead to the formation of sulfur-containing heterocycles through pathways such as the Pummerer reaction and related transformations acs.orgnih.gov. While a direct link between these specific fluorination and cycloaddition studies and a "1008" identifier was not explicitly found in the searched literature, this research aligns with the broader topic of synthesizing sulfur-containing heterocycles via cycloaddition, as outlined.

Synthesis and Electronic Characterization of Fully-Conjugated Indacenedithiophenes

Fully-conjugated indacenedithiophenes (IDTs) represent a class of polycyclic aromatic hydrocarbons that have garnered considerable attention due to their intriguing optical and electronic characteristics, positioning them as potential substitutes for acenes like pentacene in organic electronic applications amanote.comrsc.org. Research in this domain, notably a study published in Chemical Science in 2014 (which includes the page number 1008 in its citation, suggesting a connection to the "1008" identifier in the outline), has concentrated on their synthesis and comprehensive characterization rsc.orgresearchgate.netacs.org.

Regioselective Synthesis of Syn and Anti Isomers

A significant aspect of the synthesis of fully-conjugated indacenedithiophenes is the successful achievement of regioselective formation for both syn and anti isomers amanote.comrsc.orgresearchgate.netacs.org. Unlike analogous structures such as anthradithiophenes, the regioselective synthesis of these isomeric forms is readily accomplished for indacenedithiophenes amanote.comrsc.orgresearchgate.netacs.org. The targeted indacenedithiophenes (IDTs) and indacenedibenzothiophenes (IDBTs) are synthesized starting from the corresponding indacenedione precursors researchgate.net. This control over regiochemistry is critical because the different arrangements of the fused thiophene units can substantially influence the electronic and structural properties of the final molecules.

Impact of Thiophene Fusion on Electronic Structure (Theoretical Studies via DFT)

Theoretical investigations, particularly employing Density Functional Theory (DFT) calculations, have played a crucial role in understanding the electronic structure of indacenedithiophenes and the effect of fusing thiophene rings amanote.comrsc.orgresearchgate.netacs.org. DFT calculations have indicated that the fusion of thiophene rings imparts increased paratropic character to the central indacene core amanote.comrsc.orgresearchgate.netacs.org. This enhanced paratropicity, indicative of antiaromaticity within the central ring system, is a key characteristic that impacts the electronic behavior of these compounds researchgate.net.

Computational results, including analyses such as NICS (Nucleus-Independent Chemical Shift) calculations, have provided support for the experimental observations regarding the electronic structure and the aromatic/antiaromatic nature of indacenedithiophenes and related indenofluorene frameworks acs.orgresearchgate.net. These theoretical studies contribute to clarifying the relationship between molecular architecture, the extent of conjugation, and the resulting electronic properties.

Spectroscopic and Electrochemical Probes for Conjugation and Aromaticity

Spectroscopic and electrochemical techniques are utilized for the experimental investigation of the electronic structure, conjugation, and aromaticity of fully-conjugated indacenedithiophenes amanote.comrsc.orgresearchgate.netacs.org.

¹H NMR spectroscopy furnishes experimental evidence that supports the paratropic character of the central indacene core, consistent with the predictions derived from DFT calculations amanote.comrsc.orgresearchgate.netacs.org. The chemical shifts of protons in different parts of the molecule are sensitive to the magnetic currents induced by the pi-electron system, thereby offering insights into their aromatic or antiaromatic nature.

UV-Vis absorption spectroscopy is employed to study the electronic transitions and the extent of conjugation within these molecules rsc.orgresearchgate.net. Indacenedithiophenes exhibit absorption maxima that are red-shifted compared to their all-carbon analogues, signifying extended pi-conjugation rsc.orgresearchgate.net. For instance, indacenedibenzothiophenes (IDBTs) display lower energy absorption maxima in comparison to analogous IDTs due to their extended conjugation rsc.orgresearchgate.net.

Electrochemical methods, such as cyclic voltammetry, are used to examine the redox properties of indacenedithiophenes rsc.orgresearchgate.netresearchgate.net. These studies demonstrate that IDTs can undergo reversible reduction and oxidation processes rsc.orgresearchgate.net. Specifically, IDTs have been shown to undergo a two-electron reduction and a one-electron oxidation amanote.comrsc.orgresearchgate.netacs.org. Cyclic voltammetry provides valuable information regarding the energy levels of the frontier molecular orbitals (HOMO and LUMO), which are essential for understanding their potential applications in electronic devices rsc.orgresearchgate.net. The electrochemical data, in conjunction with computational studies, helps to confirm the stabilized HOMO and LUMO energy levels in these compounds rsc.org.

The combined application of spectroscopic and electrochemical characterization techniques offers a comprehensive understanding of how the molecular structure and the fusion of thiophene rings influence the electronic properties and conjugation in fully-conjugated indacenedithiophenes.

Data Tables

Based on the research findings, here are examples of data that might be presented in tables:

| Compound Type | Synthesis Method | Isomers Synthesized | Regioselectivity |

| Indacenedithiophenes (IDTs) | From indacenedione precursors | Syn and Anti | Readily achieved |

| Indacenedibenzothiophenes (IDBTs) | From indacenedione precursors | Syn and Anti | Readily achieved |

| Compound Type | Characterization Method | Key Findings |

| IDTs/IDBTs | ¹H NMR Spectroscopy | Confirms paratropic character of indacene core |

| IDTs/IDBTs | UV-Vis Absorption | Red-shifted absorbance maxima; IDBTs have lower energy λmax than IDTs |

| IDTs/IDBTs | Cyclic Voltammetry | Undergo two-electron reduction and one-electron oxidation; stabilized HOMO/LUMO |

| IDTs/IDBTs | DFT Calculations | Predict increased paratropic character; provide theoretical HOMO/LUMO energies |

Compound Names and PubChem CIDs

Interdisciplinary Methodologies and Future Directions in Chemical Research

Integration of Computational Chemistry with Experimental Approaches

The study of We 1008, like many complex organic molecules, can be significantly advanced by combining computational chemistry with experimental approaches. This integration allows for a deeper understanding of its properties and interactions.

Predictive Modeling for Reaction Outcomes and Molecular Properties

Computational methods can be employed to predict various molecular properties of this compound, such as its electronic structure, charge distribution, and conformational preferences. These predictions can inform synthetic strategies and help anticipate reaction outcomes during its synthesis or modification. While specific detailed computational studies on the synthesis or extensive property prediction of this compound were not prominently featured in the search results, the general principles of computational chemistry apply. For instance, Density Functional Theory (DFT) calculations could be used to optimize the molecular geometry of this compound and calculate its spectroscopic parameters, aiding in experimental characterization.

Simulation of Complex Chemical and Biological Interactions

Molecular dynamics simulations can provide insights into the interactions of this compound with biological targets, such as benzodiazepine (B76468) receptors. guidetoimmunopharmacology.org Studies have shown that this compound binds to these receptors and affects GABA-stimulated chloride influx in rat brain vesicles. Computational simulations could model the binding pose and affinity of this compound within the receptor site, explore the dynamics of the receptor-ligand complex, and simulate the impact of this compound binding on ion channel function. Although specific detailed simulations for this compound were not found, research on related 1,4-diazepines highlights the relevance of such simulations in understanding their pharmacological profiles. These simulations can complement experimental findings on GABA-stimulated chloride influx, providing a molecular-level explanation for the observed biological activity.

Advancements in Analytical Techniques for Complex Chemical Systems

Characterizing and ensuring the purity of this compound, as a complex organic molecule, relies on advanced analytical techniques.

High-Resolution Spectroscopic Techniques for Mechanistic Elucidation

High-resolution spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, are crucial for confirming the structure of this compound and identifying any impurities or degradation products. While specific detailed spectroscopic data for this compound were not extensively provided in the search results, these techniques are standard in the characterization of organic compounds. For mechanistic elucidation related to its interactions, advanced techniques like saturation transfer difference (STD) NMR or surface plasmon resonance (SPR) could be used to study its binding to receptors and understand the molecular interactions involved.

Chromatographic and Separation Science Innovations for Purity and Characterization

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for the purification and analysis of this compound. HPLC with various detectors (e.g., UV-Vis, Mass Spectrometry) can be used to assess the purity of synthesized this compound and separate it from reaction byproducts or impurities. Preparative HPLC can be employed for scaling up the purification process. Innovations in column stationary phases and mobile phases can lead to improved separation efficiency and sensitivity for this compound and its related compounds.

Theoretical Frameworks for Novel Material Design and Chemical Functionality

While the primary research focus on this compound appears to be related to its biological activity as a benzodiazepine receptor ligand, theoretical frameworks can explore its potential in novel material design or other chemical functionalities. Given its complex heterocyclic structure, theoretical studies could investigate its electronic or optical properties for potential applications beyond pharmacology. For instance, its pi system and heteroatoms might lend themselves to studies on its potential in organic electronic materials or as a scaffold for designing molecules with specific catalytic properties. However, it is important to note that the available research predominantly focuses on its biological interactions, and extensive studies on its material properties were not found.

Unresolved Questions and Prospective Research Avenues in "this compound"-Associated Chemistry

Research into the chemical compound designated as "this compound," primarily recognized as a thienotriazolodiazepine derivative with high affinity for central nervous system benzodiazepine receptors, has revealed a distinct pharmacological profile compared to structurally related compounds like brotizolam (WE 941) and ciclotizolam (B1214738) (WE 973). While initial studies in the late 20th century provided foundational insights into its receptor binding characteristics and apparent lack of hypnotic activity, several key questions regarding its precise mechanism of action, full pharmacological spectrum, and therapeutic potential remain unresolved, necessitating further interdisciplinary investigation.

Unresolved Questions

A significant unresolved question pertains to the precise molecular interactions governing this compound's binding to the benzodiazepine site on the GABA-A receptor complex. Although it exhibits high affinity, its interaction appears to differ fundamentally from that of classical benzodiazepines and some related derivatives. Notably, studies have shown that the apparent affinity of this compound is not significantly increased in the presence of GABA, a phenomenon typically observed with many benzodiazepine receptor ligands and referred to as the "GABA shift." huaxiaometal.com Furthermore, its affinity does not appear to be reduced by increasing incubation temperature, unlike some other ligands. huaxiaometal.com The structural basis for this differential modulation by GABA and temperature is not fully understood.

Another critical gap in knowledge concerns the structural determinants responsible for this compound's unique activity profile – specifically, its high receptor affinity coupled with an apparent lack of hypnotic action. huaxiaometal.com Comparative studies on GABA-stimulated chloride influx into rat brain membrane vesicles demonstrated that while brotizolam significantly enhanced influx, this compound showed only a small enhancement. This suggests that the facilitation of GABAergic transmission by this compound is less pronounced than that of brotizolam, potentially explaining the absence of hypnotic effects. huaxiaometal.com However, the specific molecular features of this compound that dictate this reduced efficacy at the chloride channel remain to be fully elucidated.

The potential in vivo pharmacological profile of this compound also presents an unresolved area. Based on the observation that facilitation of GABAergic transmission might be necessary for hypnotic action but not necessarily for anticonflict or anticonvulsant actions, it has been hypothesized that compounds like this compound might retain these latter activities despite lacking hypnotic effects. huaxiaometal.com Comprehensive in vivo studies are required to confirm or refute this hypothesis and to fully characterize its effects on anxiety, seizure susceptibility, and other relevant behavioral paradigms.

Detailed Research Findings

Early research provided comparative data on the effects of this compound alongside brotizolam and ciclotizolam on GABA-stimulated chloride influx. These findings are crucial for understanding the differential functional activity of these related compounds at the GABA-A receptor complex.

| Compound | GABA Concentration (µM) | Chloride Influx (% of Control) | Reference |

| Control | 30 | 100.0 | |

| Brotizolam | 30 | 146.1 | |

| Ciclotizolam | 30 | 119.3 | |

| This compound | 30 | 119.1 |

This data highlights that, at a GABA concentration of 30 µM, this compound elicits a similar, modest enhancement of chloride influx as ciclotizolam, both being significantly less potent in this regard than brotizolam. This functional difference is hypothesized to underlie the observed pharmacological distinctions, particularly the absence of hypnotic effects for this compound and ciclotizolam compared to brotizolam. huaxiaometal.com

Further findings indicated that unlike brotizolam, the apparent affinities of WE 973 and this compound for benzodiazepine receptors were not significantly increased by GABA, even at elevated incubation temperatures. huaxiaometal.com This suggests a qualitative difference in the allosteric modulation of receptor binding by GABA for this compound compared to brotizolam and classical benzodiazepines.

Prospective Research Avenues

Addressing the unresolved questions surrounding this compound necessitates a multi-faceted research approach. Prospective research avenues include:

High-Resolution Structural Studies: Utilizing advanced techniques such as cryo-electron microscopy (cryo-EM) or X-ray crystallography to determine the precise binding pose of this compound within the benzodiazepine site of the GABA-A receptor complex. Comparing this structure to those of brotizolam and other ligands could reveal key interactions responsible for the differential functional outcomes and lack of GABA sensitivity.

In-depth Receptor Kinetics and Allosteric Modulation Analysis: Employing rapid kinetic methods and detailed allosteric modulation assays to fully characterize the binding and unbinding rates of this compound and quantify its effects on different states of the GABA-A receptor, providing a deeper understanding of its unique pharmacological properties.

Comprehensive Structure-Activity Relationship (SAR) Studies: A systematic synthesis and evaluation of this compound analogs with targeted structural modifications could help identify the specific chemical moieties responsible for its high affinity, lack of hypnotic activity, and altered GABA modulation. This could inform the design of novel compounds with tailored pharmacological profiles.

Translational In Vivo Pharmacology: Conducting rigorous in vivo studies in appropriate animal models to definitively assess the anticonvulsant, anxiolytic, and other potential pharmacological activities of this compound. These studies should aim to correlate behavioral effects with neurochemical and electrophysiological measurements to elucidate the underlying mechanisms.

Investigation of Receptor Subtype Selectivity: While generally considered to bind to benzodiazepine receptors, the specific affinity of this compound for different GABA-A receptor subtypes (e.g., those containing α1, α2, α3, α5 subunits) has not been exhaustively characterized in the provided literature. Determining subtype selectivity could provide insights into its potential therapeutic applications and side effect profile.

Pursuing these research avenues through interdisciplinary collaborations involving medicinal chemists, pharmacologists, structural biologists, and neuroscientists is crucial for a comprehensive understanding of this compound and its potential contributions to the development of novel therapeutic agents targeting the GABA-A receptor system.

Q & A

Q. What are best practices for visualizing complex "this compound" datasets?

- Table design :

| Variable | Cohort A (n=50) | Cohort B (n=50) | p-value |

|---|---|---|---|

| Mean ± SD | 12.3 ± 2.1 | 14.5 ± 3.2 | 0.03* |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.